N'-[(E)-(3-Bromophenyl)methylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide
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Overview
Description
N’-[(E)-(3-Bromophenyl)methylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide is an organic compound known for its unique structure and potential applications in various fields of scientific research. This compound is characterized by the presence of bromine atoms and hydrazide functional groups, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(3-Bromophenyl)methylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide typically involves the condensation reaction between 3-bromobenzaldehyde and 2,4,6-tribromoaniline in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure cost-effectiveness and efficiency. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(3-Bromophenyl)methylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
N’-[(E)-(3-Bromophenyl)methylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in the treatment of various diseases.
Mechanism of Action
The mechanism of action of N’-[(E)-(3-Bromophenyl)methylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. The presence of bromine atoms enhances its reactivity and binding affinity to target molecules, making it effective in various biological and chemical applications .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(3-Bromophenyl)methylidene]-2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)acetohydrazide
- N’-[(E)-(3-Bromophenyl)methylidene]-2-{[3-(2-methyl-2-propenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetohydrazide
Uniqueness
The combination of bromine atoms and hydrazide functional groups provides a versatile platform for various chemical modifications and applications .
Properties
Molecular Formula |
C15H11Br4N3O |
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Molecular Weight |
568.9 g/mol |
IUPAC Name |
N-[(E)-(3-bromophenyl)methylideneamino]-2-(2,4,6-tribromoanilino)acetamide |
InChI |
InChI=1S/C15H11Br4N3O/c16-10-3-1-2-9(4-10)7-21-22-14(23)8-20-15-12(18)5-11(17)6-13(15)19/h1-7,20H,8H2,(H,22,23)/b21-7+ |
InChI Key |
NVVGAOUJLBQCGY-QPSGOUHRSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)/C=N/NC(=O)CNC2=C(C=C(C=C2Br)Br)Br |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C=NNC(=O)CNC2=C(C=C(C=C2Br)Br)Br |
Origin of Product |
United States |
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